molecular formula C8H10ClN3OS B12766604 1,3,4-Thiadiazole, 2-amino-5-phenyl-, hydrochloride, hydrate CAS No. 102367-68-0

1,3,4-Thiadiazole, 2-amino-5-phenyl-, hydrochloride, hydrate

Cat. No.: B12766604
CAS No.: 102367-68-0
M. Wt: 231.70 g/mol
InChI Key: HJOCNZSZLPVIFO-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole, 2-amino-5-phenyl-, hydrochloride, hydrate is a compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields the desired thiadiazole derivatives . The reaction conditions often involve the use of absolute ethanol and triethylamine as solvents and catalysts, respectively .

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole, 2-amino-5-phenyl-, hydrochloride, hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Thiadiazole, 2-amino-5-phenyl-, hydrochloride, hydrate stands out due to its specific structural features and the presence of both amino and phenyl groups.

Properties

CAS No.

102367-68-0

Molecular Formula

C8H10ClN3OS

Molecular Weight

231.70 g/mol

IUPAC Name

5-phenyl-1,3,4-thiadiazol-2-amine;hydrate;hydrochloride

InChI

InChI=1S/C8H7N3S.ClH.H2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;;/h1-5H,(H2,9,11);1H;1H2

InChI Key

HJOCNZSZLPVIFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)N.O.Cl

Origin of Product

United States

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